molecular formula C17H26N6O2S B12242700 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12242700
M. Wt: 378.5 g/mol
InChI Key: QLLXQJSGAAOBIE-UHFFFAOYSA-N
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Description

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require the use of solvents like ethanol and temperatures around 85°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its specific structural features, such as the combination of a triazole ring with a pyridazine ring and the presence of a sulfonyl group

Properties

Molecular Formula

C17H26N6O2S

Molecular Weight

378.5 g/mol

IUPAC Name

3-ethyl-6-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H26N6O2S/c1-4-15-18-19-16-5-6-17(20-23(15)16)21-7-13-9-22(10-14(13)8-21)26(24,25)11-12(2)3/h5-6,12-14H,4,7-11H2,1-3H3

InChI Key

QLLXQJSGAAOBIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC(C)C

Origin of Product

United States

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